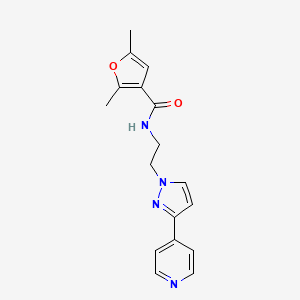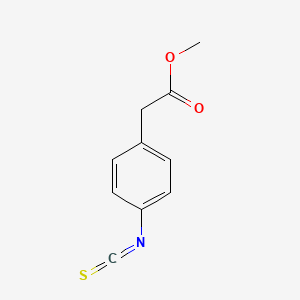![molecular formula C11H11FO2 B2785653 2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid CAS No. 1225708-37-1](/img/structure/B2785653.png)
2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid, also known as FCPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FCPCA is a cyclopropyl derivative of phenylacetic acid and is classified as a non-steroidal anti-inflammatory drug (NSAID). In
科学的研究の応用
2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid has been studied for its potential applications in various fields such as neuroscience, cancer research, and pain management. In neuroscience, this compound has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various physiological processes such as learning, memory, and addiction. This compound has also been investigated for its potential use in cancer research due to its ability to inhibit the growth of cancer cells. In pain management, this compound has been shown to have analgesic effects, making it a potential alternative to traditional pain medications.
作用機序
2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid acts as a positive allosteric modulator of the mGluR5 receptor. This means that it enhances the receptor's response to glutamate, a neurotransmitter involved in various physiological processes. By enhancing the receptor's response to glutamate, this compound can affect various physiological processes such as learning, memory, and addiction. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to enhance learning and memory in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In pain management, this compound has been shown to have analgesic effects.
実験室実験の利点と制限
One advantage of using 2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid in lab experiments is its ability to selectively modulate the mGluR5 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its potential off-target effects. This compound has been shown to modulate other receptors besides the mGluR5 receptor, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid. One direction is to investigate its potential as a treatment for various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It acts as a positive allosteric modulator of the mGluR5 receptor and has been studied for its potential use in neuroscience, cancer research, and pain management. While this compound has advantages for lab experiments, it also has limitations that need to be considered. Further research is needed to fully understand the potential of this compound in various fields and to address its limitations.
合成法
2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid can be synthesized using a multi-step process. The first step involves the reaction of 2-fluorobenzyl chloride with cyclopropanecarboxylic acid to form this compound chloride. The chloride is then reacted with sodium acetate to obtain this compound.
特性
IUPAC Name |
2-[1-(2-fluorophenyl)cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-4-2-1-3-8(9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRMXDOGVHAACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2785570.png)
![N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide](/img/structure/B2785573.png)

![N-(3-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2785576.png)

![1-(2,4-difluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2785578.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2785579.png)


![N-(4-chlorobenzyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2785582.png)
![Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2785583.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanamide](/img/structure/B2785591.png)
